BenchChemオンラインストアへようこそ!

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Synthetic Methodology Cross‑Coupling

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427448-40-5, MF C₆H₃BrFN₃, MW 216.01) is a heterocyclic building block characterized by a triazolopyridine core with bromine at position 8 and fluorine at position 6. This specific halogenation pattern provides a dual synthetic handle: a C8‑Br site amenable to palladium‑catalyzed cross‑coupling for scaffold diversification, and a C6‑F substituent that modulates the electronic properties and metabolic profile of derived compounds.

Molecular Formula C6H3BrFN3
Molecular Weight 216.01 g/mol
CAS No. 1427448-40-5
Cat. No. B1380797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
CAS1427448-40-5
Molecular FormulaC6H3BrFN3
Molecular Weight216.01 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=CN2C=C1F)Br
InChIInChI=1S/C6H3BrFN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H
InChIKeyRWRXXEVVIITZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427448-40-5): Core Heterocyclic Building Block for Targeted Kinase Probe & Drug Discovery Programs


8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427448-40-5, MF C₆H₃BrFN₃, MW 216.01) is a heterocyclic building block characterized by a triazolopyridine core with bromine at position 8 and fluorine at position 6 . This specific halogenation pattern provides a dual synthetic handle: a C8‑Br site amenable to palladium‑catalyzed cross‑coupling for scaffold diversification, and a C6‑F substituent that modulates the electronic properties and metabolic profile of derived compounds [1]. The scaffold is central to multiple kinase inhibitor programs, particularly targeting p38 MAP kinase and c‑Met [1][2].

Why 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by Mono‑Halogenated or Regioisomeric Triazolopyridine Analogs


The 8‑bromo‑6‑fluoro substitution pattern is not interchangeable with simpler analogs such as 8‑bromo‑[1,2,4]triazolo[4,3‑a]pyridine (CAS 1126824‑74‑5) or regioisomers like [1,5‑a]‑fused counterparts. The bromine atom provides the reactivity handle for cross‑coupling, while the electron‑withdrawing fluorine at position 6 influences the electron density of the pyridine ring, affecting both the rate of palladium‑catalyzed reactions and the binding affinity of final ligands with kinase ATP pockets [1][2]. Replacing the fluorine with hydrogen or relocating it to a different position alters the electronic landscape of the scaffold, potentially reducing catalytic efficiency in downstream synthetic steps and weakening key interactions with biological targets such as the p38α hinge region [1][3].

Quantitative Differentiation Evidence for 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine Against Closest Analogs


Dual Halogen (C8‑Br / C6‑F) Substitution Provides a Unique Synthetic Handle Not Available in Mono‑Halogenated or Non‑Fluorinated Analogs

The target compound incorporates both a bromine atom at C8 and a fluorine atom at C6, whereas the closest commercially available analog, 8‑bromo‑[1,2,4]triazolo[4,3‑a]pyridine (CAS 1126824‑74‑5), lacks the 6‑fluoro substituent . The presence of fluorine introduces a strong electron‑withdrawing effect that increases the electrophilicity of the adjacent pyridine ring, potentially enhancing the rate of oxidative addition in Suzuki‑Miyaura couplings at the C8‑Br site. Meta‑ and para‑fluoro substituents on aryl bromides have been reported to accelerate transmetalation steps by up to 2‑fold compared to non‑fluorinated analogs, although direct kinetic data for this specific scaffold are not yet published [1].

Medicinal Chemistry Synthetic Methodology Cross‑Coupling

Defined Purity Specification (≥95%) Enables Reproducible Structure‑Activity Relationship Studies

The compound is supplied with a certified purity of ≥95% as determined by the vendor's quality control . In contrast, many catalog entries for the closest analog, 8‑bromo‑[1,2,4]triazolo[4,3‑a]pyridine, list purity as 'typically 95%' or '97%' without batch‑specific certification . Reproducible biological assay results, particularly in IC₅₀ determinations for kinase inhibition, require building blocks of known and consistent purity to avoid artifacts from brominated impurities that could act as irreversible kinase inhibitors [1].

Quality Control Chemical Biology SAR Studies

Triazolopyridine Scaffold with 6‑Fluoro Substitution Validated by X‑ray Co‑crystal Structures of p38 MAP Kinase Inhibitors

Although direct crystallographic data for 8‑bromo‑6‑fluoro‑[1,2,4]triazolo[4,3‑a]pyridine are absent, a closely related triazolopyridine derivative (compound 25 in McClure et al.) was co‑crystallized with p38α MAP kinase (PDB: 1ZZL), demonstrating that the triazole ring acts as a dual H‑bond acceptor with the kinase hinge region [1][2]. The 6‑fluoro substituent on the target compound is positioned to mimic the electron‑withdrawing effect of the oxazole ring in the co‑crystallized ligand, suggesting that derivatives built from this building block may retain the critical hinge‑binding motif. In contrast, the non‑fluorinated 8‑bromo analog lacks this electronic mimicry, potentially reducing hinge‑binding affinity by an estimated 0.5–1.0 kcal/mol based on bioisostere analysis [3].

Structural Biology Kinase Inhibitors Fragment‑Based Drug Design

Optimal Application Scenarios for 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine Based on Quantitative Differentiation Evidence


Kinase‑Focused Fragment Elaboration and Lead Optimization

Use the compound as a key intermediate for synthesizing p38α or c‑Met inhibitor candidates. The 8‑bromo handle enables rapid Suzuki‑Miyaura diversification to explore the kinase back pocket, while the 6‑fluoro substituent maintains the critical hinge‑binding electronics identified in X‑ray co‑crystal structures (PDB: 1ZZL) [1][2]. This dual functionality is absent in non‑fluorinated analogs and reduces the number of synthetic steps required to install both a coupling handle and a fluorine atom.

Direct Cross‑Coupling for Parallel Library Synthesis

The presence of a single reactive aryl bromide (C8) in combination with the electron‑withdrawing 6‑fluoro group makes this building block particularly efficient for parallel synthesis of triazolopyridine libraries via Pd‑catalyzed coupling. The fluorine atom activates the ring toward oxidative addition, potentially affording higher and more reproducible yields compared to non‑fluorinated 8‑bromo analogs [1].

Procurement for Reproducible in‑vitro Pharmacology Studies

For laboratories requiring high‑confidence SAR data, the certified ≥95% purity of this building block (as specified by the supplier) ensures that observed biological activity can be attributed to the intended compound rather than to brominated byproducts [1]. This is particularly critical when the derived compounds are tested in cellular kinase inhibition assays where impurities can confound IC₅₀ measurements.

Quote Request

Request a Quote for 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.